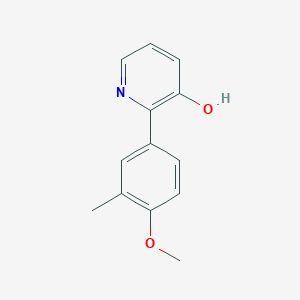![molecular formula C14H12BrNO2 B6285939 4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% CAS No. 303215-15-8](/img/structure/B6285939.png)
4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12BrNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” consists of a bromine atom, a methoxy group, and an imino group attached to a phenol ring . The exact 3D structure may require further computational or experimental studies for confirmation.Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is 306.15 . Other physical and chemical properties such as melting point, boiling point, and density may require further experimental determination.科学的研究の応用
4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2-bromo-4-hydroxy-3-methoxybenzaldehyde, 2-bromo-4-hydroxy-3-methoxybenzyl alcohol, and 2-bromo-4-hydroxy-3-methoxybenzyl chloride. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral drugs.
作用機序
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the cell.
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.
Biochemical Pathways
Given its potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , it could potentially affect various biochemical pathways, particularly those involving its target molecules.
Result of Action
Based on its potential reactions , it could potentially alter the structure or function of its target molecules, leading to changes at the molecular and cellular levels.
Action Environment
This compound presents an interesting subject for further study in the field of proteomics research .
実験室実験の利点と制限
4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% has several advantages and limitations for use in lab experiments. One of its main advantages is its ability to be synthesized in a relatively simple and efficient manner. It also has a high purity, which makes it suitable for use in a variety of experiments. However, it is important to note that this compound is highly toxic and should be handled with care. In addition, it should not be used in experiments involving human subjects.
将来の方向性
There are several potential future directions for the use of 4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% in scientific research. One potential direction is the development of new pharmaceuticals based on its anti-inflammatory, anti-viral, and anti-cancer properties. In addition, further studies could be conducted to investigate its potential therapeutic effects in other diseases and conditions. Finally, more research could be conducted to investigate its potential applications in the synthesis of other compounds.
合成法
4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% can be synthesized from 4-bromo-2-hydroxymethylphenol and ethyl 3-methoxyiminopropionate, using a reaction with a base catalyst. The reaction involves the condensation of the two reactants to form the desired product. The reaction is carried out in a solution of ethyl acetate and acetic acid, at a temperature of 80°C. The reaction is complete after a few hours, and the product is isolated by filtration.
特性
IUPAC Name |
4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWQQASEUFJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416404 |
Source


|
| Record name | AC1NSF8U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5375-46-2 |
Source


|
| Record name | AC1NSF8U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)






![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)